molecular formula C15H22N2 B1608529 3-Phenyl-3,9-diazaspiro[5.5]undecane CAS No. 959490-93-8

3-Phenyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B1608529
CAS No.: 959490-93-8
M. Wt: 230.35 g/mol
InChI Key: VNSLUHSUGLVNQB-UHFFFAOYSA-N
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Description

3-Phenyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro undecane and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3,9-diazaspiro[5.5]undecane typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization under basic or acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of phenyl halides and a base to facilitate the substitution.

    Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and solvent conditions to maximize yield and minimize by-products.

    Continuous Flow Synthesis: This method can be employed to enhance the efficiency and scalability of the production process. Continuous flow reactors allow for better control over reaction parameters and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the diazaspiro core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities.

Scientific Research Applications

3-Phenyl-3,9-diazaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the phenyl group, which enhances its biological activity and potential as a drug candidate. The phenyl group can interact with various biological targets, providing a broader range of applications compared to its non-phenylated counterparts.

Properties

IUPAC Name

3-phenyl-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-4-14(5-3-1)17-12-8-15(9-13-17)6-10-16-11-7-15/h1-5,16H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSLUHSUGLVNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390503
Record name 3-phenyl-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959490-93-8
Record name 3-phenyl-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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